molecular formula C10H10N2OS B8316246 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

Cat. No.: B8316246
M. Wt: 206.27 g/mol
InChI Key: AEGKKLKPZJVHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-ethyl-5-pyridin-4-yl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C10H10N2OS/c1-2-8-9(14-10(13)12-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

AEGKKLKPZJVHEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=O)N1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Pyridyl)-1-bromo-2-butanone (28.8 g, 0.1 mol) and 1-acetyl-2-thiourea (13.0 g, 0.11 mol) are combined in 200 ml absolute ethanol and refluxed 24 hours. The solvent is evaporated and the residue is purified by chromatography. The thiol is mixed with (8.1 g, 0.1 mol) potassium cyanate and 0.2 mol 10% aqueous hydrochloric acid. The mixture is heated to 80° C. for 15 minutes, then cooled. The acid is adjusted to ph=6.5 with solid sodium bicarbonate which causes the product to precipitate.
Name
1-(4-Pyridyl)-1-bromo-2-butanone
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium cyanate
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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